molecular formula C19H22N2O4 B6721567 N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide

N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6721567
M. Wt: 342.4 g/mol
InChI Key: KJQBMLAOLSYYLM-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxycyclohexyl group, an oxyphenyl group, and a pyridine carboxamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydroxycyclohexyl intermediate: This step involves the hydroxylation of cyclohexene using a suitable oxidizing agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

    Coupling with oxyphenyl group: The hydroxycyclohexyl intermediate is then coupled with a phenol derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the oxyphenyl intermediate.

    Formation of the pyridine carboxamide moiety: The oxyphenyl intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-oxo-1H-pyridine-3-carboxamide: Lacks the methyl group, which may affect its chemical and biological properties.

    N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-4-carboxamide: Has a different position of the carboxamide group, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-6-11-15(18(23)20-12)19(24)21-13-7-9-14(10-8-13)25-17-5-3-2-4-16(17)22/h6-11,16-17,22H,2-5H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBMLAOLSYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NC2=CC=C(C=C2)OC3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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